molecular formula C14H17NO4 B11855068 Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Cat. No.: B11855068
M. Wt: 263.29 g/mol
InChI Key: CVEBXPRITHLJKJ-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with acetic acid derivatives under specific reaction conditions. One common method involves the use of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure:

  • Molecular Formula: C16H21NO3
  • Molecular Weight: 273.35 g/mol
  • CAS Number: 79641-44-4

Synthesis Methods:
The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl acetoacetate. The reaction is often facilitated by bases such as sodium ethoxide or potassium tert-butoxide in a nucleophilic addition-elimination mechanism.

Industrial Production:
In industrial settings, optimization of reaction conditions (temperature, solvent choice, and reactant concentrations) is crucial for scaling up production. Techniques such as continuous flow reactors may enhance efficiency and yield.

This compound has been investigated for various biological activities:

Anticancer Properties

Isoquinoline derivatives have demonstrated significant anticancer activities. Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms similar to those observed in related compounds.

CompoundCell LineIC50 Value (μM)Mechanism
6a-1PC12455Neuroprotection
3bCEM/C2Not specifiedTopoisomerase inhibition
7Murine MammaryNot specifiedNF-kB pathway inhibition

These findings suggest that this compound may exert similar antiproliferative effects against various cancer cell lines.

Neuroprotective Effects

Research has shown that isoquinoline derivatives can provide neuroprotection by modulating neurotransmitter systems. For instance, the compound has been linked to the inhibition of neuronal activity in specific contexts, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

Case Study: Contractile Activity Modulation

A study investigated the compound's effects on smooth muscle contractility. The results indicated that the compound could significantly influence calcium currents by modulating muscarinic acetylcholine receptors at concentrations around 50 μM. This effect was evidenced by a notable reduction in receptor activity when co-administered with other agents.

Case Study: In Silico Evaluations

In silico studies have been employed to assess the biological activity and toxicity profiles of similar isoquinoline derivatives. These evaluations guide further experimental designs for understanding the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another derivative with a methyl group at the 1-position.

Uniqueness

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS: 79641-44-4) is a compound belonging to the isoquinoline derivative class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name methyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate
CAS Number 79641-44-4
InChI Key CVEBXPRITHLJKJ-FLIBITNWSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features of the compound allow it to modulate the activity of these targets, leading to diverse biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that isoquinoline derivatives exhibit antimicrobial properties, potentially making this compound useful in treating infections.
  • Anticancer Properties : Research indicates that certain isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of several isoquinoline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Inhibition of cell proliferation

The compound was found to activate caspase pathways leading to programmed cell death in HeLa cells and showed a dose-dependent inhibition of proliferation in MCF-7 cells.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a mouse model of induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could reduce neuronal cell death by modulating antioxidant enzyme activity and reducing reactive oxygen species levels.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate

InChI

InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3

InChI Key

CVEBXPRITHLJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC

Origin of Product

United States

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